D-Alanyl-L-prolyl-D-alanyl-L-proline

Description

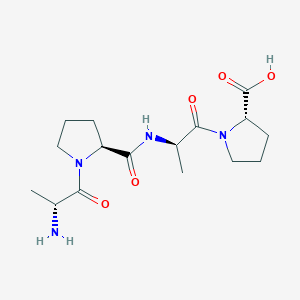

D-Alanyl-L-prolyl-D-alanyl-L-proline is a tetrapeptide characterized by alternating D- and L-configured amino acid residues. Its sequence—D-Ala-L-Pro-D-Ala-L-Pro—imparts unique structural and functional properties. Proline residues introduce conformational rigidity due to their cyclic structure, favoring turns or helices in peptide backbones .

Properties

CAS No. |

823195-73-9 |

|---|---|

Molecular Formula |

C16H26N4O5 |

Molecular Weight |

354.40 g/mol |

IUPAC Name |

(2S)-1-[(2R)-2-[[(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H26N4O5/c1-9(17)14(22)19-7-3-5-11(19)13(21)18-10(2)15(23)20-8-4-6-12(20)16(24)25/h9-12H,3-8,17H2,1-2H3,(H,18,21)(H,24,25)/t9-,10-,11+,12+/m1/s1 |

InChI Key |

WICZSJWHKMYXQE-WYUUTHIRSA-N |

Isomeric SMILES |

C[C@H](C(=O)N1CCC[C@H]1C(=O)N[C@H](C)C(=O)N2CCC[C@H]2C(=O)O)N |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-L-prolyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) for the amino group and methyl or ethyl esters for the carboxyl group.

Coupling Reaction: The first step involves coupling D-alanine with L-proline using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

Deprotection: After the initial coupling, the protecting groups are removed using acidic or basic conditions. For example, Boc groups can be removed using TFA (trifluoroacetic acid).

Repetition: The process is repeated for the subsequent amino acids until the desired peptide sequence is obtained.

Industrial Production Methods

Industrial production of peptides like this compound often employs solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. The advantages of SPPS include high efficiency, ease of purification, and the ability to automate the process.

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-L-prolyl-D-alanyl-L-proline can undergo various chemical reactions, including:

Oxidation: Oxidative cleavage of peptide bonds can occur under harsh conditions, leading to the formation of smaller peptides or amino acids.

Reduction: Reduction reactions can be used to modify specific functional groups within the peptide, such as disulfide bonds.

Substitution: Nucleophilic substitution reactions can be employed to introduce new functional groups or modify existing ones.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or performic acid can be used for oxidative cleavage.

Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidative cleavage may yield smaller peptides or individual amino acids, while substitution reactions can introduce new functional groups into the peptide.

Scientific Research Applications

D-Alanyl-L-prolyl-D-alanyl-L-proline has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis, folding, and stability.

Biology: The peptide can be used to investigate protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.

Industry: The peptide can be used in the production of biomaterials, such as hydrogels and nanomaterials, for various applications.

Mechanism of Action

The mechanism of action of D-Alanyl-L-prolyl-D-alanyl-L-proline depends on its specific application. In general, peptides exert their effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Stereochemical Differences

The table below highlights key differences between D-Alanyl-L-prolyl-D-alanyl-L-proline and structurally related peptides:

Key Observations:

Stereochemistry Impact: The alternating D/L configuration in this compound disrupts canonical α-helix or β-sheet formation, favoring compact β-turn structures. In contrast, all-L peptides like L-Alanyl-L-alanyl-L-prolyl-L-alanine adopt extended conformations . D-Ala residues confer resistance to proteases, a feature absent in all-L analogs .

Conformational Flexibility :

- Proline-rich peptides (e.g., L-Prolyl-L-alanyl-L-prolyl-L-alanine) exhibit type II β-turns in solution, stabilized by intramolecular hydrogen bonds . The target tetrapeptide likely adopts similar turns but with altered hydrogen bonding due to D-Ala residues.

Molecular Weight and Solubility :

- The tetrapeptide (MW 354.4) shares identical mass with L-Prolyl-L-alanyl-L-prolyl-L-alanine but differs in solubility due to stereochemistry. D-Ala-containing peptides often display lower aqueous solubility compared to all-L counterparts .

Conformational Studies

X-ray and NMR Analysis :

Studies on t-Boc-Pro-DAla-Ala-OH reveal trans peptide bonds between Pro and D-Ala, contrasting with cis orientations in all-L analogs. This affects binding to enzymes like collagen prolylhydroxylase .Hydrogen Bonding :

this compound may form 3→1 intramolecular hydrogen bonds in solution, as observed in related dipeptides .

Pharmaceutical Potential

- Drug Design: D-amino acids in peptides (e.g., Abarelix) improve pharmacokinetics by evading proteolytic cleavage . The target tetrapeptide’s stereochemistry positions it as a candidate for stable peptide-based therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.